Benzyl(2-bromoethyl)methylamine hydrobromide
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Overview
Description
Benzyl(2-bromoethyl)methylamine hydrobromide is a chemical compound with the molecular formula C₁₀H₁₅Br₂N. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity. This compound is often utilized in research and industrial applications, making it a valuable substance in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-bromoethyl)methylamine hydrobromide typically involves the reaction of benzylamine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Benzyl(2-bromoethyl)methylamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can yield primary or secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed:
- Substituted amines
- Amine oxides
- Primary and secondary amines
Scientific Research Applications
Benzyl(2-bromoethyl)methylamine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the study of biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Benzyl(2-bromoethyl)methylamine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, allowing the formation of new bonds with other molecules. This reactivity is exploited in various chemical reactions to synthesize new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the benzyl group, making it less versatile in certain reactions.
3-Bromopropylamine hydrobromide: Contains an additional carbon atom, leading to different reactivity and applications.
2-Chloroethylamine hydrochloride: Similar reactivity but with chlorine as the leaving group instead of bromine
Uniqueness: Benzyl(2-bromoethyl)methylamine hydrobromide is unique due to the presence of both benzyl and bromoethyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
N-benzyl-2-bromo-N-methylethanamine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.BrH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLYSVARAPQJGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)CC1=CC=CC=C1.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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